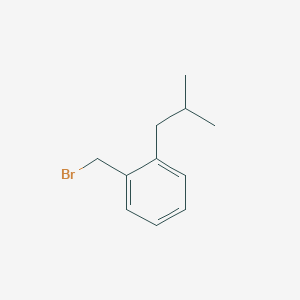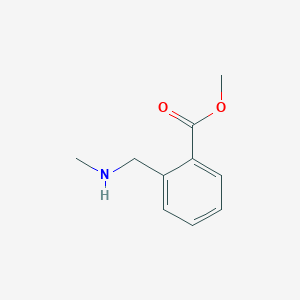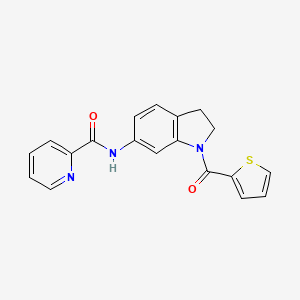![molecular formula C19H23N5O B2874075 6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2175978-71-7](/img/structure/B2874075.png)
6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a tetrahydroquinazolinyl group, an azetidinyl group, and a dihydropyridazinone group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several rings and functional groups. The cyclopropyl group, for example, is a three-membered carbon ring, which introduces strain into the molecule . The tetrahydroquinazolinyl and dihydropyridazinone groups are heterocyclic compounds, meaning they contain atoms other than carbon in their rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the azetidinyl group might be susceptible to reactions that open the ring, while the dihydropyridazinone group might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and stereochemistry would all play a role .Wissenschaftliche Forschungsanwendungen
Discovery and Optimization for Therapeutic Use
- Selective Estrogen Receptor Degraders (SERDs) and Antagonists: A study by Scott et al. (2020) reports on the optimization of tricyclic indazoles as SERDs and antagonists for treating ER+ breast cancer, leading to the development of a compound with potent in vivo activity in mouse xenograft models, known as AZD9833, demonstrating the compound's potential as a therapeutic agent in clinical trials (Scott et al., 2020).
Cyclization Reactions and Synthetic Applications
- Cyclization of Aryl- and Aroyl-Cyanamides: Shikhaliev et al. (2008) describe the cyclization reactions of aryl-, aroyl-, and cyanamides with various substrates, leading to the formation of quinazolinone derivatives, highlighting the compound's relevance in synthetic organic chemistry (Shikhaliev et al., 2008).
Antimicrobial and Antibacterial Agents
- 7-Azetidinylquinolones as Antibacterial Agents: Frigola et al. (1994) investigated the synthesis and biological activity of 7-azetidinylquinolones, demonstrating their efficacy against Gram-positive and Gram-negative bacteria. The study emphasizes the compound's potential as a novel antibacterial agent (Frigola et al., 1994).
Hypotensive Activity
- Quinazolinones as Hypotensive Agents: Kumar et al. (2003) prepared quinazolinone derivatives and evaluated them for hypotensive activity, finding several compounds with significant activity, indicating the compound's potential in developing new hypotensive agents (Kumar et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-18-8-7-16(14-5-6-14)22-24(18)11-13-9-23(10-13)19-15-3-1-2-4-17(15)20-12-21-19/h7-8,12-14H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDCRKHRBZWALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2873996.png)
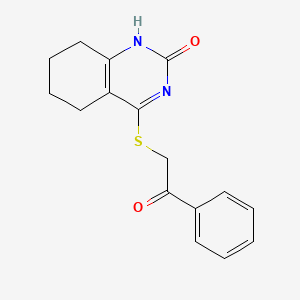
![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)
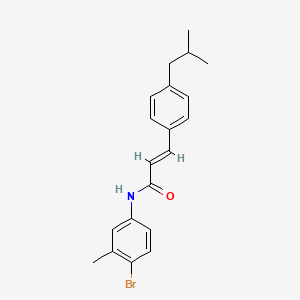
![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)
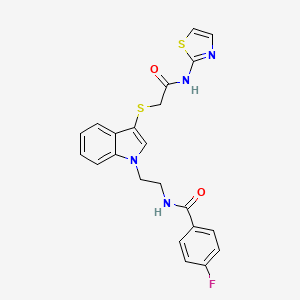

![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
